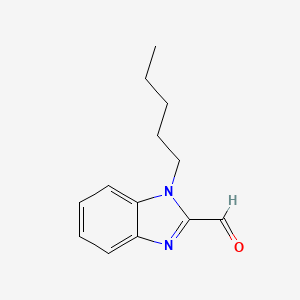

1-Pentyl-1H-benzimidazole-2-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

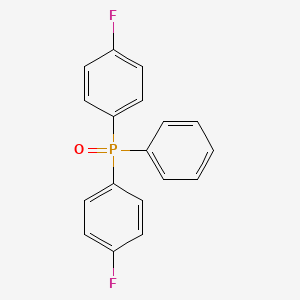

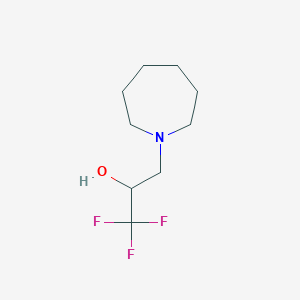

1-Pentyl-1H-benzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . The compound is typically used for research purposes.

Molecular Structure Analysis

The InChI code for 1-Pentyl-1H-benzimidazole-2-carbaldehyde is1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Pentyl-1H-benzimidazole-2-carbaldehyde include its molecular formula (C13H16N2O), molecular weight (216.28), and InChI code . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results.科学研究应用

Anticancer Activity

Benzimidazole derivatives, including 1-Pentyl-1H-benzimidazole-2-carbaldehyde, have been studied for their potential anticancer properties. These compounds can act as inhibitors of various enzymes that are involved in cancer cell proliferation. The structure of benzimidazole allows for interaction with biopolymers in the living system, which can be exploited to target specific pathways in cancer cells .

Antimicrobial Properties

The antimicrobial activity of benzimidazole compounds is well-documented. They have been used to develop new treatments for bacterial and fungal infections. The benzimidazole moiety can be functionalized to enhance its interaction with microbial enzymes, disrupting their function and leading to the death of the pathogen .

Antiparasitic Applications

1-Pentyl-1H-benzimidazole-2-carbaldehyde has shown promise in the treatment of parasitic infections. Its structure allows it to interfere with the life cycle of parasites, providing a potential pathway for the development of new antiparasitic drugs .

Antioxidant Effects

Benzimidazole derivatives are also being explored for their antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .

Catalysis

In the field of catalysis, benzimidazole derivatives can act as ligands for metal complexes. These complexes can catalyze various chemical reactions, including those that are important in industrial processes .

Sensing Applications

The unique structure of benzimidazole compounds makes them suitable for use in sensing technologies. They can be designed to bind selectively to specific molecules, allowing them to be used in sensors for detecting environmental pollutants or biological markers .

Corrosion Inhibition

Benzimidazole derivatives have been used as corrosion inhibitors. They can form a protective layer on metals, preventing oxidation and degradation caused by environmental factors .

Pharmaceutical Synthesis

The multifunctional nature of benzimidazole compounds, including 1-Pentyl-1H-benzimidazole-2-carbaldehyde, makes them valuable precursors in the synthesis of various pharmaceutical compounds. Their ability to undergo diverse chemical transformations allows for the creation of a wide range of medicinal products .

安全和危害

属性

IUPAC Name |

1-pentylbenzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQNAYENYYYCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394082 |

Source

|

| Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610275-04-2 |

Source

|

| Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)